molecular formula C16H13Cl2NO B14573179 4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one CAS No. 61741-05-7

4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one

Cat. No.: B14573179
CAS No.: 61741-05-7
M. Wt: 306.2 g/mol
InChI Key: KZBZHQLSRUHJRE-UHFFFAOYSA-N
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Description

4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of two chlorine atoms, a methyl group, and two phenyl groups attached to the azetidinone ring. Its molecular formula is C16H13Cl2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one typically involves the reaction of 4,4-dichloro-3,3-diphenylazetidin-2-one with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. The reaction temperature and solvent choice are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dichloro-3,3-diphenylazetidin-2-one
  • 1-Methyl-3,3-diphenylazetidin-2-one
  • 4-Chloro-1-methyl-3,3-diphenylazetidin-2-one

Uniqueness

4,4-Dichloro-1-methyl-3,3-diphenylazetidin-2-one is unique due to the presence of both chlorine atoms and a methyl group on the azetidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61741-05-7

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

4,4-dichloro-1-methyl-3,3-diphenylazetidin-2-one

InChI

InChI=1S/C16H13Cl2NO/c1-19-14(20)15(16(19,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

KZBZHQLSRUHJRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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